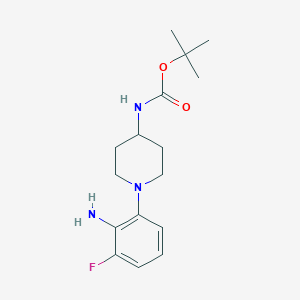

tert-Butyl 1-(2-amino-3-fluorophenyl)piperidin-4-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-(2-amino-3-fluorophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-11-7-9-20(10-8-11)13-6-4-5-12(17)14(13)18/h4-6,11H,7-10,18H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJVSNUEHBUXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C(=CC=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

tert-Butyl Piperidin-4-yl Carbamate as a Key Intermediate

The synthesis typically begins with tert-butyl piperidin-4-yl carbamate, a Boc-protected piperidine derivative. This intermediate undergoes N-alkylation with 2-bromo-3-fluoroaniline in the presence of potassium carbonate (K₂CO₃) and acetonitrile as the solvent. The reaction proceeds via nucleophilic substitution, with the piperidine nitrogen attacking the electrophilic carbon of the brominated aryl amine.

Reaction Conditions:

Side products may arise from incomplete alkylation or over-alkylation, necessitating purification via flash chromatography using ethyl acetate/hexane gradients.

Suzuki Coupling Approaches

Suzuki-Miyaura cross-coupling provides an alternative route for introducing the 2-amino-3-fluorophenyl group under milder conditions compared to N-alkylation.

Boronate Ester Preparation

A critical precursor, 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid, is synthesized via Miyaura borylation of (4-fluoro-benzyl)-carbamic acid tert-butyl ester. This step employs bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (Pd(dppf)Cl₂) in tetrahydrofuran (THF) at 60°C.

Key Data:

Coupling with Piperidine Derivatives

The boronate ester reacts with 4-chloropyridine or analogous halides under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water) to form the biaryl linkage. Subsequent hydrogenation with palladium on carbon (Pd/C) reduces any unsaturated bonds, yielding the saturated piperidine ring.

Optimized Parameters:

Boc Protection and Deprotection Strategies

The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the piperidine nitrogen, enabling selective functionalization.

Boc Removal

Deprotection employs trifluoroacetic acid (TFA) in DCM at room temperature, cleaving the Boc group to regenerate the free amine.

Deprotection Efficiency:

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods for constructing tert-butyl 1-(2-amino-3-fluorophenyl)piperidin-4-ylcarbamate:

The Suzuki method offers superior yields but incurs higher costs due to palladium catalysts. N-alkylation remains preferred for small-scale syntheses where cost constraints outweigh yield considerations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(2-amino-3-fluorophenyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deaminated or defluorinated products.

Scientific Research Applications

The compound exhibits notable biological activities that make it a candidate for therapeutic applications:

-

Anticancer Properties :

- Research indicates that derivatives of piperidine, including this compound, can induce apoptosis in various cancer cell lines. For example, it has shown significant cytotoxicity against FaDu hypopharyngeal tumor cells, demonstrating potential as an anticancer agent.

- In vitro assays have reported dose-dependent cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation at nanomolar concentrations.

-

Immunomodulatory Effects :

- The compound has been studied for its ability to enhance immune responses. In particular, it has been shown to inhibit the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.

- A study involving mouse splenocytes demonstrated that the compound could restore immune function significantly at specific concentrations, highlighting its potential as an immunotherapeutic agent.

Case Study 1: PD-L1 Inhibition

A doctoral thesis investigated the biological activity of several piperidine derivatives, including tert-butyl 1-(2-amino-3-fluorophenyl)piperidin-4-ylcarbamate. The study utilized a rescue assay with mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound effectively restored immune function, suggesting its role as a PD-L1 inhibitor.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation tested the compound against various cancer cell lines. The results showed that it exhibited dose-dependent cytotoxicity, with significant inhibition of cell proliferation at low concentrations. This aligns with findings from other studies on similar piperidine compounds.

Data Tables

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells; cytotoxicity against FaDu cells | [Research Study 1] |

| Immunomodulation | Enhances immune response via PD-L1 inhibition | [Research Study 2] |

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-amino-3-fluorophenyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl 1-(2-amino-3-fluorophenyl)piperidin-4-ylcarbamate, highlighting variations in substituents, synthetic yields, and applications:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance stability and influence binding in enzyme inhibitors (e.g., anti-cholinesterase activity) . Amino and Fluoro Groups: The 2-amino-3-fluorophenyl group in the target compound may improve hydrogen-bonding capacity and metabolic stability compared to non-fluorinated analogs .

Synthetic Efficiency: Derivatives with simple benzyl substituents (e.g., 4-methylbenzyl) achieve higher yields (>85%) compared to bulkier analogs, likely due to steric hindrance during alkylation steps . The target compound’s synthesis likely follows analogous Boc-protection/deprotection pathways, though introducing the 2-amino-3-fluorophenyl group may require specialized coupling reagents .

Structural and Functional Divergence

- Piperidine vs.

- Boc Deprotection : The target compound’s Boc group is cleaved under standard acidic conditions (e.g., TFA in DCM), consistent with other tert-butyl carbamates .

- Fluorine Positioning : The 3-fluoro substituent in the target compound may sterically hinder interactions compared to para-substituted derivatives, altering binding kinetics .

Biological Activity

tert-Butyl 1-(2-amino-3-fluorophenyl)piperidin-4-ylcarbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H24FN3O2 |

| Molecular Weight | 309.38 g/mol |

| CAS Number | 1052705-61-9 |

| SMILES Notation | CC(C)(C)OC(NC1CCN(CC1)c1cccc(c1N)F)=O |

The structure features a piperidine ring, a tert-butyl carbamate group, and a fluorinated phenyl moiety, which may influence its biological activity through interactions with various molecular targets.

Research indicates that the biological activity of this compound may be attributed to its ability to modulate specific receptors or enzymes. The compound's interaction with the NLRP3 inflammasome has been highlighted in studies examining its potential as an anti-inflammatory agent. It is believed to inhibit IL-1β release in LPS/ATP-stimulated macrophages, thereby reducing inflammatory responses .

Biological Activity

The compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : Studies have shown that it can inhibit the activation of the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases. The inhibition of IL-1β release was concentration-dependent, indicating potential therapeutic applications in treating conditions characterized by excessive inflammation .

- Cytotoxicity and Cell Viability : In vitro assays have assessed the cytotoxicity of the compound using THP-1 cells. The results indicated that at certain concentrations, the compound does not adversely affect cell viability while still exerting its anti-inflammatory effects .

Study on NLRP3 Inflammasome Inhibition

A study conducted on differentiated THP-1 cells demonstrated that this compound significantly reduced pyroptotic cell death and IL-1β release when treated with ATP. The findings are summarized in Table 1.

| Treatment (µM) | Pyroptosis % Decrease | IL-1β Release % Inhibition |

|---|---|---|

| 0 (Control) | 0 | 0 |

| 10 | 35 | 40 |

| 50 | 60 | 70 |

| 100 | 80 | 90 |

This data suggests that increasing concentrations of the compound correlate with enhanced inhibition of both pyroptosis and IL-1β release, supporting its potential as a therapeutic agent.

Comparative Analysis

When compared to other compounds with similar structures, such as tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate, this compound shows distinct advantages due to its fluorinated moiety, which may enhance binding affinity and specificity towards molecular targets .

Q & A

Q. What are the key considerations for synthesizing tert-Butyl 1-(2-amino-3-fluorophenyl)piperidin-4-ylcarbamate in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Coupling Reactions : Use coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxyl groups, as seen in structurally similar piperidine carbamates .

- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen, requiring acidic conditions (e.g., trifluoroacetic acid) for removal .

- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) is commonly used for solubility and inertness .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential irritancy from fluorinated aromatic groups .

- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent moisture absorption and Boc-group degradation .

- Stability Monitoring : Regular NMR or HPLC analysis (C18 columns, acetonitrile/water mobile phase) detects hydrolysis or decomposition .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine position on the aromatic ring) and Boc-group integrity. ¹⁹F NMR validates fluorophenyl substitution .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragments .

- IR Spectroscopy : Detects carbamate C=O stretches (~1680–1720 cm⁻¹) and NH/OH bands .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the fluorine substituent in this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) with software like Gaussian or ORCA to model nucleophilic aromatic substitution (SNAr) pathways. Fluorine’s electronegativity and leaving-group potential can be quantified via Fukui indices .

- Solvent Effects : COSMO-RS simulations predict solvent impacts on reaction barriers (e.g., polar aprotic solvents enhance SNAr) .

- Transition State Analysis : Identify intermediates in fluorophenyl ring functionalization using intrinsic reaction coordinate (IRC) calculations .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Dose-Response Studies : Perform IC50 assays across multiple cell lines (e.g., HeLa, MCF-7) to distinguish cytotoxic vs. cytostatic effects .

- Target Profiling : Use kinase inhibition panels or proteomics (e.g., SILAC) to identify off-target interactions .

- Structural Comparison : Compare with analogs (e.g., 3-fluorophenyl vs. 4-fluorophenyl derivatives) to isolate positional effects .

Q. How can researchers optimize reaction conditions for introducing the 2-amino-3-fluorophenyl moiety?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂/XPhos) for Buchwald-Hartwig amination to couple the fluorophenyl group to piperidine .

- Base Optimization : Evaluate bases like Cs₂CO₃ or K₃PO₄ for deprotonation efficiency without side reactions .

- Kinetic Monitoring : Use in-situ IR or LC-MS to track reaction progress and minimize over-alkylation .

Q. What experimental designs validate the compound’s role in immunomodulation or cancer pathways?

- Methodological Answer :

- Gene Expression Analysis : RNA-seq or qPCR quantifies cytokine/chemokine levels (e.g., IL-6, TNF-α) in immune cells treated with the compound .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays assess pro-apoptotic effects .

- In Vivo Models : Use xenograft mice to evaluate tumor suppression, paired with histopathology for toxicity .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported solubility or stability data?

- Methodological Answer :

- Standardized Protocols : Replicate experiments using identical solvents (e.g., DMSO stock solutions) and pH buffers .

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies hydrolytic susceptibility of the carbamate group .

- Collaborative Validation : Cross-laboratory round-robin testing ensures reproducibility .

Q. What advanced techniques elucidate the compound’s structure-activity relationship (SAR)?

- Methodological Answer :

- Crystallography : X-ray diffraction determines 3D conformation, highlighting interactions between the fluorophenyl group and target binding pockets .

- Free Energy Perturbation (FEP) : Computes binding affinities for SAR-guided modifications (e.g., replacing fluorine with chlorine) .

- Mutagenesis Studies : CRISPR-edited cell lines validate target engagement (e.g., kinase domain mutations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.